3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde
Description
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde (hereafter referred to as BDAPAC) is a push-pull chromophore characterized by its conjugated α,β-unsaturated aldehyde backbone flanked by two electron-rich 4-(dimethylamino)phenyl groups. This structural arrangement creates a polarized electronic system, making BDAPAC highly relevant in materials science, particularly in the design of organic dyes, fluorescent probes, and nonlinear optical materials .
BDAPAC is synthesized via aldol condensation or related methods, often yielding derivatives with strong intramolecular charge-transfer (ICT) properties. For instance, BDAPAC (labeled as D10 in a recent study) was prepared alongside structurally similar aldehydes, such as 3-(4-(dimethylamino)phenyl)acrylaldehyde (D9), using modified protocols to achieve high purity and yield . Its derivatives, such as methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, are synthesized via metal-free strategies using hexafluoroisopropanol (HFIP) as a solvent, emphasizing its versatility in organic synthesis .
Properties
IUPAC Name |
3,3-bis[4-(dimethylamino)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)17-9-5-15(6-10-17)19(13-14-22)16-7-11-18(12-8-16)21(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVZBUCTCGFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066241 | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17665-72-4 | |
| Record name | 3,3-Bis[4-(dimethylamino)phenyl]-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17665-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3,3-bis(4-(dimethylamino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017665724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenal, 3,3-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-bis[4-(dimethylamino)phenyl]acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Steps from CVL Synthesis (Patent US4845245A):
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Intermediate Formation :
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Slow addition of tetramethyl-4,4'-diaminobenzhydrol into an aqueous mineral acid (e.g., H₂SO₄) containing m-dimethylaminobenzoic acid.
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Formation of 2-[4,4'-bis-(dimethylamino)-benzhydryl]-5-dimethylaminobenzoic acid.
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Oxidation :
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The intermediate is oxidized in acidic media (pH 2.0–4.0) using air, oxygen, or oxygen-enriched gas.
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Catalysts such as FeCl₃, CuSO₄, or MnSO₄ accelerate the reaction.
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For this compound, a similar pathway could involve oxidizing a bis(dimethylaminophenyl) allylic alcohol using transition metal catalysts. For example, Swern oxidation (DMSO/oxalyl chloride) or Oppenauer conditions might selectively convert the alcohol to the aldehyde without over-oxidation to carboxylic acids.
Hydroformylation of Acrylic Derivatives
A less direct but plausible route involves hydroformylation of acrylic esters or alkenes. This method, described for ethyl acrylate in older literature, introduces aldehyde groups via reaction with syngas (CO/H₂). Adapting this for this compound would require:
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Starting with a bis(dimethylaminophenyl)propene derivative.
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Subjecting it to hydroformylation under high-pressure conditions (100–300 atm) with Rh or Co catalysts.
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Isolating the α-formylated product.
However, this method’s applicability remains speculative, as no direct evidence links it to the target compound in available sources.
Physicochemical Properties and Characterization
The compound’s critical properties, as reported by ChemicalBook, include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| Melting Point | 171–172°C |
| Boiling Point | 476.8±45.0°C (Predicted) |
| Density | 1.089±0.06 g/cm³ (Predicted) |
| pKa | 5.13±0.12 (Predicted) |
These properties underscore its thermal stability and moderate polarity, aligning with its use in high-temperature synthetic applications.
Challenges and Optimization Strategies
By-Product Mitigation
Solubility and Purification
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The compound’s low solubility in polar solvents complicates purification. Patent US4845245A recommends surfactants (e.g., polyoxyethylene alkyl ether) to improve reaction homogeneity.
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Recrystallization from ethanol/water mixtures yields pure product, as evidenced by sharp melting points (171–172°C).
Industrial-Scale Production
Suppliers like Alfa Chemistry and Nanjing Kindchem Co., Ltd., list this compound, indicating commercial viability. Scaling the Knoevenagel method would require:
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Continuous flow reactors to maintain optimal temperature and mixing.
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Recycling of ethanol solvent to reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Basic Properties
- Molecular Formula : C19H22N2O
- Molecular Weight : 294.39 g/mol
- Melting Point : 171-172 °C
- Density : 1.089 g/cm³ (predicted)
- pKa : 5.13 (predicted)
These properties contribute to its reactivity and stability, making it suitable for various applications.
Organic Synthesis
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde serves as a building block in organic synthesis. It is particularly useful in the formation of Schiff bases and other derivatives that have applications in pharmaceuticals and agrochemicals. Its ability to participate in condensation reactions enhances its utility in creating complex organic molecules.
Optoelectronic Materials
This compound is utilized in the development of push-pull chromophores, which are critical for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the dimethylamino groups enhance the light absorption and emission characteristics of materials derived from this compound .
Pigment Production
Due to its vibrant color properties, this compound is explored as a pigment in various applications, including coatings and plastics. Its excellent yellow color makes it suitable for use in dyes and pigments where colorfastness and stability are essential .
Photochemical Studies
The compound's photochemical properties have been studied extensively, revealing its potential as a photosensitizer in photodynamic therapy (PDT). The ability to generate reactive oxygen species upon light activation positions it as a candidate for cancer treatment modalities.
Case Study 1: Synthesis of Schiff Bases
In a study published on the synthesis of D-π-D type Schiff base ligands, this compound was reacted with aniline derivatives to form new ligands with enhanced properties for coordination chemistry. These ligands demonstrated significant efficacy in metal ion binding, showcasing the compound's versatility in ligand design .
Case Study 2: Optoelectronic Devices
Research focusing on push-pull chromophores based on naphthalene highlighted the role of compounds like this compound in improving the efficiency of OLEDs. The study reported enhanced charge transport properties and increased luminescence efficiency when integrated into device architectures .
Mechanism of Action
The mechanism of action of 3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and other interactions, while the aldehyde group can undergo nucleophilic addition reactions . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Key Findings :
Domino Reactions
BDAPAC-derived allyl groups are pivotal in asymmetric domino reactions. For instance:
- (1S,2S,6S)-6-{3,3-Bis[4-(dimethylamino)phenyl]allyl}-2-nitro-1,2,3,6-tetrahydrobiphenyl-4-carbaldehyde (4a) is synthesized via a four-step domino reaction with 99% enantiomeric excess (ee), highlighting BDAPAC’s role in stereoselective catalysis .
- Analogous compounds with single dimethylamino groups (e.g., D9 derivatives) show reduced stereochemical control (ee ~85–90%) .
Biological Activity
3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde, also known as a push-pull chromophore, is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 270.34 g/mol
This compound features a central acrylaldehyde group with two dimethylamino phenyl substituents, which contribute to its electronic properties and biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various biological receptors, influencing cellular signaling pathways.
- Antioxidant Activity : It exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, a study reported a dose-dependent decrease in cell viability with IC values ranging from 10 to 30 µM depending on the cell line used .
Antioxidant Activity
The compound's ability to scavenge free radicals has been documented:
- DPPH Assay : In assays measuring DPPH radical scavenging activity, this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Case Studies
- Cytotoxicity in Endothelial Cells :
- Antioxidant Efficacy :
Data Tables
Q & A
Basic: What are the optimal synthetic routes for 3,3-bis[4-(dimethylamino)phenyl]acrylaldehyde, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via domino reactions or multi-step catalytic processes. A validated method involves a four-step domino reaction under an inert argon atmosphere, using nitroolefins, catalyst B (specific details not disclosed), and 1,1-bis[4-(dialkylamino)phenyl]ethylene as precursors . Key steps include:
- Reflux conditions : Chlorform as solvent, followed by flash chromatography (n-pentane/ethyl acetate, 1:1) for purification.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 0.001 mol of precursors) and reaction time (4 hours reflux). Reported yields range from 41% to 55%, depending on substituents .
- Catalyst screening : Testing alternative Lewis acids or chiral catalysts may enhance enantioselectivity (ee ≥99% achieved in related derivatives) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm deviation from calculated values .
- Chromatography : Use TLC (Rf = 0.24–0.56 in n-pentane/ethyl acetate) to monitor reaction progress and purity .
Advanced: How can researchers resolve contradictions in reported photophysical properties of this compound for optoelectronic applications?
Methodological Answer:
Discrepancies in absorption/emission spectra (e.g., λmax variations) may arise from solvent polarity, aggregation effects, or measurement techniques. To address this:
- Standardize conditions : Use anhydrous DCM or THF for UV-Vis/fluorescence studies to minimize solvent interactions .
- Aggregation control : Introduce steric hindrance via substituents (e.g., alkyl chains) or use low concentrations (≤1 mM) .
- Computational validation : Perform TD-DFT calculations to compare experimental λmax with theoretical predictions, adjusting for solvent dielectric constants .
Advanced: What strategies are recommended for designing domino reactions to synthesize derivatives of this compound?
Methodological Answer:
Domino reactions require precise control of reaction pathways. For derivatives like 4a–4j :
- Precursor selection : Use electron-rich aryl aldehydes to stabilize intermediate carbocations.
- Catalyst tuning : Optimize catalyst B (undisclosed structure) by testing analogs with varying Lewis acidity (e.g., B(C₆F₅)₃ vs. B(OEt)₃).
- Stereochemical control : Maintain inert conditions (argon) to prevent racemization. Monitor ee via chiral HPLC or polarimetry .
Basic: How can researchers assess the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to light (UV lamp, 254 nm), heat (40–60°C), and humidity (75% RH) for 1–4 weeks.
- Monitoring : Use HPLC to track decomposition products (e.g., oxidation of aldehyde to carboxylic acid).
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen .
Advanced: What computational methods are effective for predicting the optoelectronic behavior of this compound?
Methodological Answer:
- DFT calculations :
- Molecular dynamics (MD) : Simulate aggregation behavior in solvent matrices to correlate with experimental thin-film data .
- Machine learning : Train models on existing chromophore datasets to predict λmax and ε values for novel derivatives .
Basic: What are the common pitfalls in reproducing synthetic protocols for this compound, and how can they be avoided?
Methodological Answer:
- Impurity sources :
- Purification errors : Ensure flash chromatography gradients are precise (e.g., 1:1 n-pentane/ethyl acetate) to isolate the product from byproducts like unreacted aldehydes .
Advanced: How can researchers design experiments to study the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Hyper-Rayleigh scattering (HRS) : Measure second-harmonic generation (SHG) in solution using a Nd:YAG laser (1064 nm).
- Z-scan technique : Quantify two-photon absorption cross-sections (σ₂) with femtosecond pulsed lasers.
- Comparative analysis : Benchmark against known NLO chromophores (e.g., DANS) to contextualize performance .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Toxicity : Assume neurotoxic potential (analogous to acrylaldehyde derivatives). Use PPE (gloves, goggles) and work in a fume hood.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Incinerate in a certified facility for halogen-free organics .
Advanced: How can mechanistic studies elucidate the role of this compound in catalytic cycles?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- In situ spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., enolates or zwitterionic species).
- Electrochemical profiling : Perform cyclic voltammetry to map redox behavior and correlate with catalytic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
